molecular formula C9H10Cl2F3N B6220152 {[2-chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2751621-50-6

{[2-chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No. B6220152
CAS RN: 2751621-50-6
M. Wt: 260.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[2-chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride” is a chemical compound. It’s related to 2-Chloro-4-(trifluoromethyl)phenol and τ-Fluvalinate , which are known compounds with various applications.


Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, 4-(trifluoromethyl)aniline, a related compound, can be synthesized from trifluoromethylbenzaldehyde through reduction amination . Another compound, τ-Fluvalinate, involves a complex synthesis process .


Molecular Structure Analysis

The molecular structure of “{[2-chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride” can be inferred from its name. It contains a phenyl ring with a trifluoromethyl group and a chlorine atom attached. It also has a methylamine group attached to the phenyl ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {[2-chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves the reaction of 2-chloro-4-(trifluoromethyl)benzyl chloride with methylamine in the presence of a base to form the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.", "Starting Materials": [ "2-chloro-4-(trifluoromethyl)benzyl chloride", "Methylamine", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(trifluoromethyl)benzyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a stoichiometric amount of methylamine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the free base of {[2-chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine.", "Step 8: Dissolve the free base in a suitable solvent (e.g. ethanol).", "Step 9: Add a stoichiometric amount of hydrochloric acid to the reaction mixture to form the hydrochloride salt.", "Step 10: Isolate the product by filtration or precipitation.", "Step 11: Dry the product under vacuum to obtain {[2-chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride." ] }

CAS RN

2751621-50-6

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.